PhosphonorylLipid-AZT
Description
PhosphonorylLipid-AZT is a lipid-conjugated derivative of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy. The compound integrates a phosphonoryl lipid moiety into AZT’s structure, enhancing its pharmacokinetic properties, such as cellular uptake, membrane permeability, and sustained release . This modification aims to address limitations of AZT, including short plasma half-life and variable bioavailability, while retaining its antiviral efficacy against HIV-1.
Properties
CAS No. |
131933-68-1 |
|---|---|
Molecular Formula |
C30H53N5NaO8P |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(3-hexadecoxy-2-methoxypropyl)phosphinate |
InChI |
InChI=1S/C30H54N5O8P.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-41-21-25(40-3)23-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37;/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37);/q;+1/p-1/t25?,26-,27+,28+;/m0./s1 |
InChI Key |
MXWVDUGITADCSX-MTJYKNDWSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features
Key Findings:
Enhanced Bioavailability: this compound’s lipid moiety facilitates passive diffusion across cell membranes, achieving 2.3-fold higher intracellular concentrations than AZT in vitro .
Reduced Toxicity: Unlike AZT, which causes dose-dependent bone marrow suppression, this compound demonstrates 40% lower cytotoxicity in hematopoietic stem cell assays .
Metabolic Stability : The lipid-phosphonate linkage resists enzymatic cleavage, prolonging plasma half-life to 12 hours (vs. AZT’s 1.1 hours) .
Pharmacokinetic and Efficacy Data
Table 2: Comparative Pharmacokinetic Parameters (Human Trials)
| Parameter | This compound | AZT | AZT-P |
|---|---|---|---|
| Cmax (μg/mL) | 4.2 ± 0.5 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| T½ (hours) | 12.0 ± 1.5 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| AUC0–24 (μg·h/mL) | 50.4 ± 6.2 | 4.0 ± 0.7 | 2.1 ± 0.4 |
| Protein Binding (%) | 85 | 60 | 45 |
Antiviral Efficacy:
- HIV-1 Inhibition: this compound achieves an IC₅₀ of 0.08 μM in peripheral blood mononuclear cells (PBMCs), outperforming AZT (IC₅₀ = 0.15 μM) and AZT-P (IC₅₀ = 1.2 μM) .
- Synergy with Other NRTIs: In combination with tenofovir, this compound reduces viral load by 99.7% in 14 days in murine models, compared to 92.5% for AZT-based regimens .
Challenges and Limitations
Synthetic Complexity: The multi-step synthesis of this compound yields 55% purity, requiring preparative HPLC for refinement .
Lipid Solubility: While beneficial for absorption, the lipid moiety complicates aqueous formulation, necessitating lipid-based nanocarriers for clinical delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
